N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, characterized by a sulfur-linked acetamide moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)25-19(27)13-29-21-18-12-24-26(20(18)22-14-23-21)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPNBIRRUQIFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Thioacetamide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols replace the ethoxy group.
Hydrolysis: The thioacetamide group can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or amides.
Scientific Research Applications
Overview
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. It belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives recognized for diverse biological activities, particularly in medicinal chemistry. This article explores its applications in scientific research, focusing on its anticancer properties and interactions with key molecular targets.
Biological Activities
The compound is linked to several biological activities:
Comparative Analysis with Related Compounds
A comparative table highlights similar compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | Similar pyrazolo core; methoxy substitution | Anticancer properties |
| N-(phenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | Fluorophenyl substitution | Inhibits CDK activity |
| N-(dimethyl)-3-((1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide | Dimethyl substitution | Potential anticancer effects |
Case Studies and Research Findings
Recent studies have documented the efficacy of this compound in various experimental settings:
- Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced the viability of several cancer cell lines (e.g., MCF-7 and PC3), with IC50 values indicating potent activity .
- Mechanistic Studies : Research has elucidated the binding interactions between the compound and CDK2 through molecular docking studies, confirming its potential as a selective inhibitor .
- Comparative Efficacy : When compared to established chemotherapeutics like doxorubicin, this compound exhibited comparable or superior efficacy in certain assays, highlighting its potential as a novel therapeutic agent .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets . The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing the compound to bind to kinase active sites and inhibit their activity. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Ethoxy vs.
- Fluorine Substitution : The 4-fluorobenzyl analog () shows improved metabolic stability due to fluorine’s electronegativity, a feature absent in the ethoxyphenyl derivative .
- Thiadiazole vs. Pyrimidine Cores : Compound XVI () replaces the pyrimidine core with a thiadiazole ring, altering binding kinetics in kinase inhibition studies .
Anticonvulsant Activity
- Epirimil () : Demonstrated 100% seizure prevention in vivo, attributed to interactions with voltage-gated sodium channels and GABA receptors. The dimethoxyphenyl group facilitates π-π stacking with aromatic residues in target proteins .
Anticancer Activity
- Thiadiazole Derivatives () : Compounds 3 and 8 induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively). The thioacetamide linkage enables disulfide bond formation with cysteine residues in Akt .
- Target Compound : The pyrazolo[3,4-d]pyrimidine-thioacetamide structure may similarly target kinases, but the ethoxyphenyl group’s bulkiness could sterically hinder binding compared to smaller substituents like nitro groups in .
Molecular Docking and Dynamics
- Epirimil () : Docking studies revealed hydrogen bonding with Thr394 and hydrophobic interactions with Phe506 in sodium channels .
- Thiadiazole Derivatives () : Salt-bridge formation with Lys268 in Akt was critical for inhibition .
- Target Compound : Molecular dynamics simulations (unavailable in evidence) would likely show RMSF fluctuations similar to pyrazolo[3,4-d]pyrimidine analogs in , with the ethoxy group stabilizing ligand-receptor complexes via van der Waals interactions .
Biological Activity
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core and an ethoxy group attached to a phenyl ring. This unique structural arrangement is believed to contribute to its biological activity. The molecular formula of this compound is C_{21}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 378.50 g/mol .
This compound primarily exerts its biological effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition can lead to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, disrupting normal cell cycle progression and promoting programmed cell death .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits tumor growth and induces apoptosis in various cancer cell lines. For instance, compounds structurally related to it have demonstrated IC50 values ranging from 0.3 to 24 µM against different cancer targets .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrazolo core with ethoxy substitution | Inhibits CDK2; induces apoptosis |
| N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | Similar pyrazolo core; methoxy substitution | Anticancer properties |
| N-(phenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | Fluorophenyl substitution | Inhibits CDK activity |
Other Biological Activities
In addition to its anticancer effects, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown promise as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with some compounds exhibiting IC50 values as low as 0.016 µM against wild-type EGFR . This suggests a multifaceted approach to targeting cancer pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment:
- Study on Antiproliferative Activity : A study reported that certain derivatives exhibited potent anti-proliferative activities against A549 and HCT116 cancer cells, with IC50 values indicating significant efficacy .
- Molecular Docking Studies : Molecular docking analyses have elucidated the binding modes of these compounds with their respective targets, providing insights into their mechanisms of action and guiding further drug development efforts .
- Apoptosis Induction : Research demonstrated that specific compounds could significantly increase the BAX/Bcl-2 ratio, indicating enhanced apoptotic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
